molecular formula C10H10N2O2 B8636786 methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No. B8636786
M. Wt: 190.20 g/mol
InChI Key: JRRBRRQHATUCMQ-UHFFFAOYSA-N
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Patent
US09403819B2

Procedure details

In a 500 mL pear flask was added methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate (1B, 14 g, 71 mmol) in methanol (71.0 ml). At 0° C. was added 1N sodium hydroxide solution (140 ml, 140 mmol). This was then stirred at 0° C. for 1 h, when the reaction was complete. Brine (25 ml) was added and methanol was removed in vacuo. The aqueous mixture was washed twice with EtOAc. The aqueous layer was then acidified to pH 4; the resulting precipitate was collected on a fritted glass funnel and dried overnight under a stream of nitrogen to give the desired product 1-methyl-1H -pyrrolo[3,2-c]pyridine-6-carboxylic acid (1C, 10 g, 83% yield) as an off white powder. This was used in next step without further purification.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
71 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Name
Brine
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[CH:9]=[C:8]([C:11]([O:13]C)=[O:12])[N:7]=[CH:6][C:5]=2[CH:4]=[CH:3]1.[OH-].[Na+]>CO.[Cl-].[Na+].O>[CH3:1][N:2]1[C:10]2[CH:9]=[C:8]([C:11]([OH:13])=[O:12])[N:7]=[CH:6][C:5]=2[CH:4]=[CH:3]1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
CN1C=CC=2C=NC(=CC21)C(=O)OC
Name
Quantity
71 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
140 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Brine
Quantity
25 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This was then stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol was removed in vacuo
WASH
Type
WASH
Details
The aqueous mixture was washed twice with EtOAc
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was collected on a fritted glass funnel
CUSTOM
Type
CUSTOM
Details
dried overnight under a stream of nitrogen
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CN1C=CC=2C=NC(=CC21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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